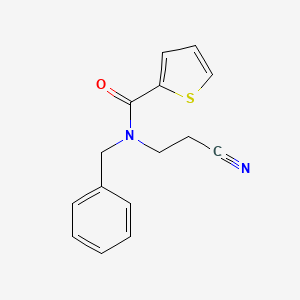
4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C13H17Cl2N3. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine and contains both dimethylamino and phenyl groups, which contribute to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds are often used as nucleophilic catalysts for acylation reactions and esterifications .
Mode of Action
The compound acts as a nucleophilic catalyst in acylation reactions and esterifications . It facilitates the reaction by donating an electron pair to an electrophile, which is typically a positively charged ion or molecule. This interaction results in the formation of new chemical bonds, leading to the synthesis of various organic compounds .
Biochemical Pathways
It is involved in various organic transformations like the baylis-hillman reaction, dakin-west reaction, protection of amines, c-acylations, silylations, and applications in natural products chemistry .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a catalyst in various organic reactions . By facilitating these reactions, it contributes to the synthesis of a wide range of organic compounds. The specific effects can vary depending on the nature of the reaction and the other compounds involved .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water (50 mg/mL) suggests that it can be effectively used in aqueous environments . The compound is toxic if swallowed or inhaled, fatal in contact with skin, and causes damage to organs . Therefore, it should be handled with care, and any release to the environment should be avoided .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride typically involves the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of a catalyst such as copper powder or anhydrous aluminum chloride . The reaction conditions include refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions, often involving a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including esterifications and acylations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another derivative of pyridine with similar catalytic properties.
Uniqueness
4-(4-(Dimethylamino)phenyl)pyridin-3-amine dihydrochloride is unique due to the presence of both dimethylamino and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to act as a catalyst in multiple transformations and its potential antimicrobial properties set it apart from other similar compounds.
Propiedades
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-16(2)11-5-3-10(4-6-11)12-7-8-15-9-13(12)14;;/h3-9H,14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHFBSGQORRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=NC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
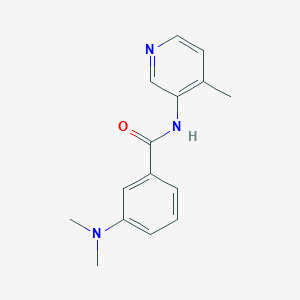

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide](/img/structure/B2891968.png)


![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
![N-[(1-hydroxycyclopentyl)methyl]naphthalene-2-sulfonamide](/img/structure/B2891973.png)
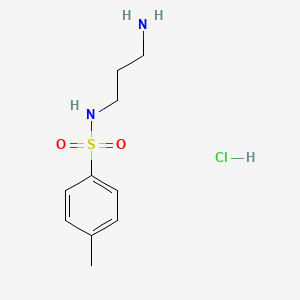
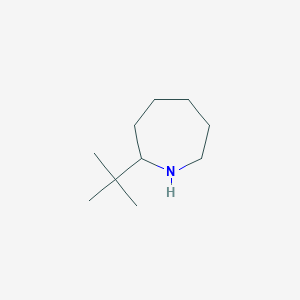
![N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2891979.png)
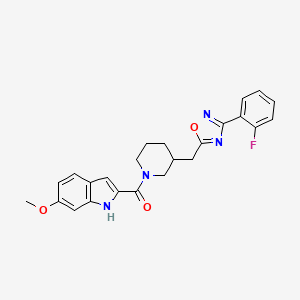
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2891982.png)
